![molecular formula C23H24FN5O3 B2700067 5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021062-13-4](/img/structure/B2700067.png)
5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24FN5O3 and its molecular weight is 437.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Characterization
The molecule is part of a class of compounds characterized by their complex heterocyclic structures. Research in this area often focuses on the synthesis and structural elucidation of novel compounds, exploring their potential applications in various fields, including pharmaceuticals and materials science. The detailed chemical synthesis methods, alongside spectral and computational analysis, provide insights into the molecular configuration, electronic structure, and potential reactivity of these compounds (Ashraf et al., 2019).
Biological Activity Evaluation
Significant research efforts are directed towards evaluating the biological activities of such compounds, particularly their interactions with biological receptors that could render them useful as therapeutic agents. This involves detailed in vitro and in vivo studies to assess their affinity for specific receptors and their potential as antipsychotic, anti-inflammatory, or analgesic agents. For instance, compounds with structures related to the one mentioned have been explored for their potential antipsychotic effects through receptor affinity studies and neurochemical analysis (Raviña et al., 2000).
Antiproliferative Effects
Some derivatives of complex heterocyclic compounds exhibit antiproliferative effects against various cancer cell lines, indicating their potential utility in cancer therapy. This includes studies on their mechanism of action, such as inducing erythroid differentiation in chronic myelogenous leukemia cells (Saab et al., 2013).
Chemical Properties and Interaction Studies
The study of the chemical properties of such molecules, including their luminescent properties and photo-induced electron transfer, provides valuable information on their potential applications in material science and as probes in biological systems. This research often involves the synthesis of model compounds and their evaluation under various conditions (Gan et al., 2003).
Eigenschaften
IUPAC Name |
5-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-[(2-fluorophenyl)methyl]-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3/c1-26-20-19(22(31)29(23(26)32)14-16-4-2-3-5-17(16)24)18(8-9-25-20)27-10-12-28(13-11-27)21(30)15-6-7-15/h2-5,8-9,15H,6-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVBSLIDVLWYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCN(CC4)C(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

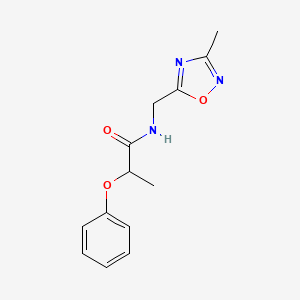
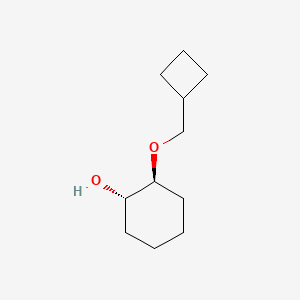
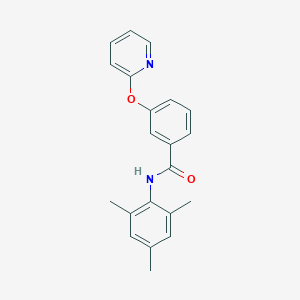
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2699987.png)
![2-(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)pyrimidine](/img/structure/B2699990.png)
![N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2699993.png)
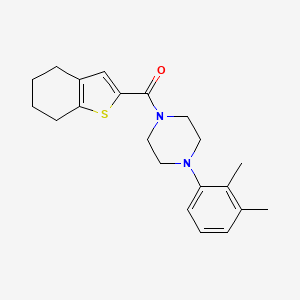
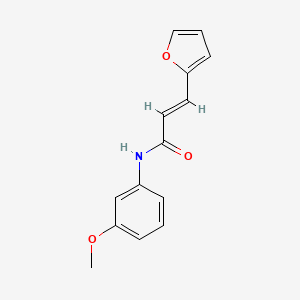

![(1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2699998.png)

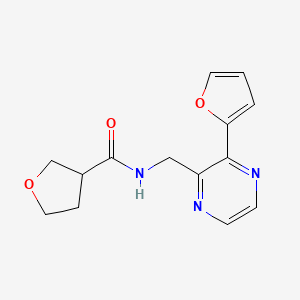
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2700005.png)
